

Spectroscopic Identification Guide: 3-(4-Ethylphenyl)propanal[1]

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Compound of Interest

Compound Name: 3-(4-Ethylphenyl)propanal

CAS No.: 104175-15-7

Cat. No.: B009433

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Compound Profile & Structural Context[2][3][4][5][6][7][8][9][10][11][12]

- IUPAC Name: 3-(4-Ethylphenyl)propanal[1][2][3]
- CAS Number: 104175-15-7
- Molecular Formula: C₁₁H₁₄O
- Molecular Weight: 162.23 g/mol
- SMILES: CCC1=CC=C(CCC=O)C=C1
- Structural Class: Dihydrocinnamaldehyde derivative.

Contextual Note: This molecule is a homolog of 3-(4-methylphenyl)propanal (CAS 5406-12-2). [4] In spectroscopic analysis, the key differentiator is the replacement of the methyl singlet with the characteristic ethyl coupling pattern (triplet/quartet) in the aliphatic region, while preserving the AA'BB' aromatic system and the aldehyde diagnostic peaks.

Mass Spectrometry (MS) Analysis

Methodology: Electron Impact (EI), 70 eV.

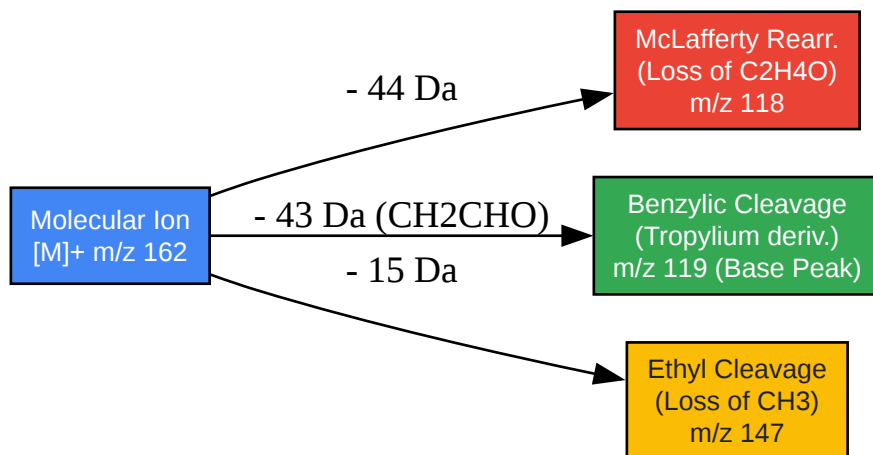
The mass spectrum of **3-(4-ethylphenyl)propanal** is dominated by benzylic cleavage and McLafferty rearrangement, typical of aromatic aldehydes with

-hydrogens.

Fragmentation Pathway[10][15]

- Molecular Ion (M^+): Observed at m/z 162. Intensity is generally moderate due to the stabilizing aromatic ring.
- Base Peak (Benzylic Cleavage): The bond between the α and β carbons relative to the ring is labile. Cleavage yields the 4-ethylbenzyl cation (tropylium derivative).
 - Calculated m/z : 119 (Base Peak, 100%).[5]
- McLafferty Rearrangement: The aldehyde oxygen abstracts a γ -hydrogen (from the benzylic position), leading to the elimination of vinyl alcohol (neutral, mass 44).
 - Fragment: 4-ethylstyrene radical cation.
 - Calculated m/z : 148.
- Ethyl Group Loss: Loss of the terminal methyl radical from the ethyl group.
 - Fragment: 4-ethylbenzyl radical cation.

Visualization: Fragmentation Logic



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Caption: Primary fragmentation pathways for **3-(4-ethylphenyl)propanal** under EI-MS conditions.

Infrared Spectroscopy (IR)

Methodology: FT-IR (Neat film or KBr).

The IR spectrum provides rapid confirmation of the aldehyde functionality and the substitution pattern of the aromatic ring.

Functional Group	Wavenumber ()	Diagnostic Feature
Aldehyde C=O	1720 - 1725	Strong, sharp stretch. Distinct from ketones (~1715) and esters (~1735).
Aldehyde C-H	2720 & 2820	"Fermi Doublet". Two weak bands distinctive to aldehydes.
Aromatic C=C	1510 & 1610	Ring breathing modes.
Aromatic C-H	810 - 840	Strong out-of-plane bending (oop) indicative of para-substitution.
Aliphatic C-H	2850 - 2960	Stretching vibrations of the ethyl and propyl chains.

Technical Insight: The absence of a broad O-H stretch (3200-3500

) is a critical purity check, as the compound readily oxidizes to the corresponding carboxylic acid (3-(4-ethylphenyl)propanoic acid) upon air exposure.

Nuclear Magnetic Resonance (NMR)

Methodology: 500 MHz (

H), 125 MHz (

C) in

.^[5] TMS internal standard (

).^[6]

H NMR Interpretation

The proton spectrum is characterized by three distinct regions: the downfield aldehyde, the aromatic zone, and the upfield aliphatic chains.

Position	(ppm)	Mult.	(Hz)	Integration	Assignment
CHO	9.82	t	~1.5	1H	Aldehyde proton. Triplet due to coupling with adjacent
Ar-H	7.12	d	8.0	2H	Aromatic protons (AA'BB' system, ortho to ethyl).
Ar-H	7.09	d	8.0	2H	Aromatic protons (AA'BB' system, ortho to propyl).
Ar-	2.92	t	7.5	2H	Benzylic methylene of the propanal chain.
-CO	2.76	dt	7.5, 1.5	2H	-methylene to carbonyl.
Ar- (Et)	2.62	q	7.6	2H	Methylene of the ethyl group.
(Et)	1.22	t	7.6	3H	Methyl of the ethyl group.

Critical Analysis:

- Differentiation: The ethyl group manifests as a classic triplet-quartet system (and ppm). In the methyl analog (3-(4-methylphenyl)propanal), this is replaced by a singlet at [1].
- Coupling: The aldehyde proton at ppm is not a singlet; it couples with the -methylene protons (), appearing as a triplet or broad singlet depending on resolution.

C NMR Interpretation

The carbon spectrum confirms the carbon skeleton count (11 unique carbons due to symmetry).

Carbon Type	(ppm)	Assignment
C=O	201.8	Carbonyl carbon (Aldehyde).
Ar-C (quat)	142.0	Aromatic quaternary C attached to Ethyl.
Ar-C (quat)	137.5	Aromatic quaternary C attached to Propyl chain.
Ar-C (CH)	128.5	Aromatic CH.
Ar-C (CH)	128.1	Aromatic CH.
-CO	45.4	-carbon of propanal chain.
Ar- (Pr)	28.4	Benzylic carbon of propanal chain.
Ar- (Et)	27.8	Methylene of ethyl group.
	15.6	Methyl carbon.

Experimental Protocols

Protocol A: NMR Sample Preparation

- Solvent: Chloroform-d () (99.8% D) with 0.03% v/v TMS.
- Concentration: 10-15 mg of analyte in 0.6 mL solvent.
- Tube: 5mm high-precision NMR tube.
- Acquisition:
 - Relaxation delay (

):

sec to ensure quantitative integration of the aldehyde proton.

- Scans: 16 (

H), 512+ (

C).

Protocol B: GC-MS Analysis

- Column: HP-5MS or equivalent (30m x 0.25mm, 0.25 μ m film).

- Carrier Gas: Helium @ 1.0 mL/min.

- Temperature Program:

(hold 1 min)

(hold 5 min).

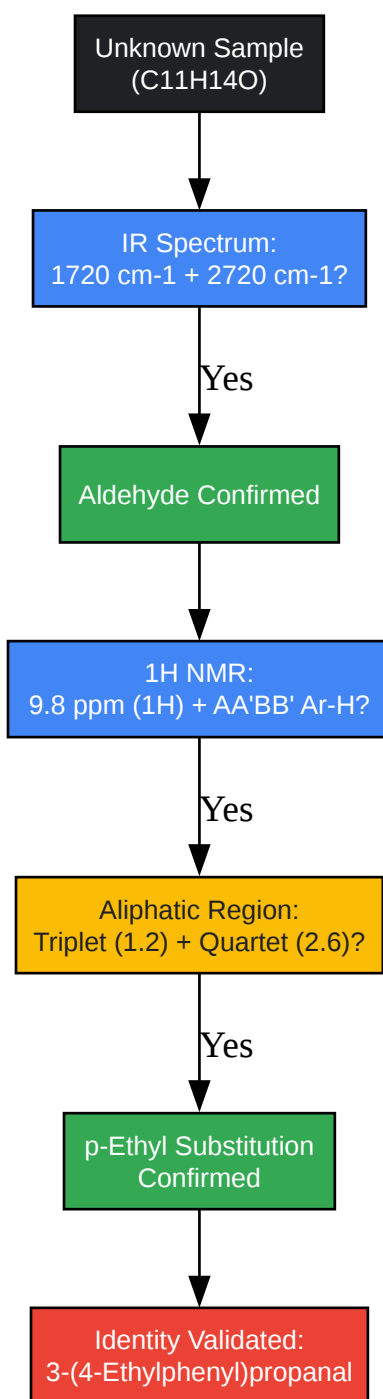
- Inlet: Split mode (20:1),

.

- Validation: Look for the M⁺ peak at 162. If M⁺ is absent but M-18 or M-29 is strong, reduce inlet temperature to prevent thermal degradation.

Structural Elucidation Workflow

The following logic flow illustrates the decision-making process when validating this compound from an unknown sample.



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Caption: Step-by-step logic for confirming **3-(4-ethylphenyl)propanal** structure.

References

- Royal Society of Chemistry. (2015).[4] Supplementary Information: Synthesis and characterization of 3-(4-methylphenyl)propanal. RSC Advances. [[Link](#)]
- National Institute of Standards and Technology (NIST). Mass Spectrum of **3-(4-ethylphenyl)propanal** (Predicted/Homolog Data). NIST Chemistry WebBook. [[Link](#)]
- PubChem.[7][4] Compound Summary: **3-(4-Ethylphenyl)propanal** (CAS 104175-15-7). National Library of Medicine. [[Link](#)]

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Sources

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